![molecular formula C9H10ClNO2 B1332965 Ethyl 2-chloro-5-methylisonicotinate CAS No. 850080-86-3](/img/structure/B1332965.png)
Ethyl 2-chloro-5-methylisonicotinate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed procedures that are characterized by spectroscopic methods like XRD, GC–MS, NMR, and elemental analysis . Although the exact synthesis route for Ethyl 2-chloro-5-methylisonicotinate is not provided, similar methods could potentially be employed. The synthesis of another related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involves a multi-step process including reduction, regioselective deprotonation, methylation, and a series of reactions to regenerate the double bond . These methods suggest that the synthesis of Ethyl 2-chloro-5-methylisonicotinate might also involve complex steps to introduce the chloro and methyl groups at the appropriate positions on the isonicotinate ring.
Molecular Structure Analysis
The molecular structure of compounds within the same family as Ethyl 2-chloro-5-methylisonicotinate can be determined using X-ray diffraction (XRD) and confirmed with techniques such as GC–MS and NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of Ethyl 2-chloro-5-methylisonicotinate by analogy.
Chemical Reactions Analysis
The chemical reactions involving related compounds are complex and often require careful control of conditions to achieve the desired regioselectivity and functional group transformations . For Ethyl 2-chloro-5-methylisonicotinate, similar considerations would be necessary to ensure that the chloro and methyl groups are introduced without undesired side reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 2-chloro-5-methylisonicotinate are not directly reported in the provided papers, the properties of similar compounds can be indicative. These properties are typically characterized by melting points, boiling points, solubility, and stability, which can be influenced by the presence of substituents like the chloro and methyl groups. The analysis of these properties would require empirical data from experiments specifically designed for Ethyl 2-chloro-5-methylisonicotinate.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Ethyl 2-chloro-5-methylisonicotinate is used as a reagent or intermediate in the synthesis of various compounds. For example, it's utilized in the preparation of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties (El-bayouki & Basyouni, 1988). This demonstrates its role in creating compounds with potential biological activity.
Organic and Inorganic Chemistry Applications
- In organic chemistry, this compound is involved in the synthesis of various complex structures. For instance, it's part of the process in creating ethyl 7‐chloro‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐5‐methyl‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylate, showing its versatility in organic synthesis (Kiely, 1991).
Photophysical and Electrochemical Applications
- In the field of photophysical and electrochemical studies, ethyl 2-chloro-5-methylisonicotinate is part of the synthesis of bis-cyclometalated platinum(II) complexes. These complexes have been studied for their structures and photophysical properties, highlighting the compound's application in materials science (Fuertes et al., 2012).
Agricultural and Biological Research
- The compound is also involved in the synthesis of biologically active compounds such as 3-chloro-2-oxo-butanoate, a significant intermediate in various biologically active substances like thiazole carboxylic acids (Yuanbiao et al., 2016). This demonstrates its relevance in the development of new agricultural and medicinal products.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-chloro-5-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJZRVALPSSHSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376715 |
Source
|
Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-methylisonicotinate | |
CAS RN |
850080-86-3 |
Source
|
Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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